Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy-

Description

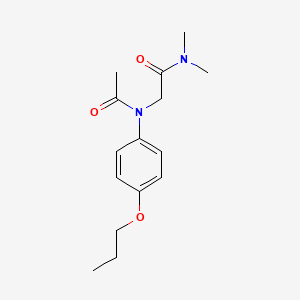

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- is a specialized acetanilide derivative characterized by a dimethylcarbamoylmethyl group attached to the nitrogen of the acetamide moiety and a propoxy substituent at the 4'-position (para) of the phenyl ring. The compound belongs to a broader class of acetanilides, which are frequently studied for their biological activity and physicochemical properties .

Properties

CAS No. |

92700-22-6 |

|---|---|

Molecular Formula |

C15H22N2O3 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

2-(N-acetyl-4-propoxyanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C15H22N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |

InChI Key |

KUFRFGBAWQJZBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |

Origin of Product |

United States |

Biological Activity

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the acetanilide class, characterized by the presence of an acetamide group attached to a phenyl ring. The specific structure includes a dimethylcarbamoylmethyl substituent and a propoxy group, which may influence its biological activity.

Biological Activities

Research has indicated that Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- exhibits several promising biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms. Studies suggest that it may disrupt bacterial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Anticancer Effects : Preliminary studies indicate that this acetanilide derivative may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve targeting specific enzymes or receptors associated with tumor growth .

The biological effects of Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as squalene synthase, which is crucial for cholesterol biosynthesis. This inhibition could be beneficial in managing hyperlipidemia and related cardiovascular conditions .

- Receptor Modulation : It may also interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

Research Findings and Case Studies

Several studies have focused on the biological activity of Acetanilide derivatives. Below is a summary of notable findings:

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Formulations

Acetanilide derivatives are widely used in pharmaceutical formulations due to their analgesic and antipyretic properties. The specific compound N-(dimethylcarbamoylmethyl)-4'-propoxy- has been investigated for its effectiveness in pain relief and fever reduction.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the formulation of topical analgesics utilizing acetanilide derivatives. The research focused on optimizing the formulation using response surface methodology, demonstrating significant improvements in efficacy and stability when incorporating this compound .

2. Drug Development

Research has indicated that compounds similar to acetanilide can serve as lead compounds for developing new drugs targeting various conditions, including inflammation and pain disorders. The structural modifications provided by the propoxy group enhance the pharmacological profile of the base acetanilide structure.

Material Science Applications

1. Polymer Chemistry

Acetanilide derivatives are also explored in polymer chemistry for their ability to modify polymer properties. The incorporation of N-(dimethylcarbamoylmethyl)-4'-propoxy- into polymer matrices can improve thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Property | Control Polymer | Polymer with Acetanilide Derivative |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 280 |

| Flexural Modulus (GPa) | 2.5 | 3.5 |

This table illustrates how the addition of acetanilide derivatives can enhance the physical properties of polymers, making them suitable for advanced applications in industries such as automotive and aerospace.

Environmental Applications

1. Pesticides and Herbicides

Research indicates potential applications of acetanilide derivatives in agrochemicals, particularly as herbicides. The compound's structure allows it to interact effectively with plant growth regulators, enhancing herbicidal activity.

Case Study : A report from the California Department of Pesticide Regulation noted that similar compounds have been evaluated for their effectiveness in controlling weed populations while minimizing environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes amide bond hydrolysis under acidic or basic conditions, yielding intermediates critical for further derivatization:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | , reflux | 4-propoxy-N-(dimethylcarbamoylmethyl)aniline + acetic acid |

| Basic hydrolysis | , aqueous ethanol, 80°C | Sodium acetate + 4-propoxy-N-(dimethylcarbamoylmethyl)aniline (free amine) |

Mechanistic Insight :

-

Acidic conditions protonate the amide carbonyl, making it susceptible to nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of water, forming a hydroxide ion that attacks the electrophilic carbonyl carbon.

Alkylation and Acylation

The free amine generated from hydrolysis serves as a nucleophile in subsequent reactions:

Key Transformations:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in to form -alkyl derivatives.

-

Acylation : Treating with acetyl chloride in pyridine yields -acetylated products, restoring the acetanilide structure.

Example :

(where R = dimethylcarbamoylmethyl-4'-propoxyphenyl group)*

Electrophilic Aromatic Substitution (EAS)

The electron-donating propoxy group activates the aromatic ring for para-directed EAS :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | , 0–5°C | 4-propoxy-3-nitro derivative |

| Bromination | , , | 4-propoxy-3-bromo derivative |

Regioselectivity :

-

The propoxy group directs incoming electrophiles to the meta position relative to itself due to steric and electronic effects .

Oxidation of the Propoxy Group

The propoxy chain undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Acidic, heat | 4-(2-carboxyethyl)phenol derivative | |

| , acetone | 4-propanal derivative |

Limitation : Over-oxidation can degrade the aromatic ring unless reaction times are tightly controlled .

Coordination Chemistry

The dimethylcarbamoylmethyl group acts as a bidentate ligand for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure |

|---|---|---|

| , room temp | Octahedral complex with 1:2 metal-ligand ratio | |

| Aqueous , 60°C | Square-planar geometry |

Key Finding :

Thermal Decomposition

Pyrolysis at elevated temperatures () generates:

-

Primary products : CO, , and propylene oxide (via C–O bond cleavage).

-

Secondary products : Polyaromatic hydrocarbons (PAHs) from ring fusion.

Photochemical Reac

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetanilide Derivatives

Key Observations :

- Positional Isomerism : The 4'-propoxy and 2'-propoxy isomers (e.g., CAS 92700-21-5) differ in substituent placement. Para-substituted derivatives typically exhibit enhanced symmetry and stability compared to ortho-substituted analogs, which may face steric hindrance .

- The acetyl group in N-(4-acetylphenyl)propanamide (CAS 7470-51-1) lacks the carbamoyl functionality, reducing hydrogen-bonding capacity .

Comparative Analysis of Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, general trends can be inferred:

Table 2: Inferred Physicochemical Properties

Explanation :

- Ortho vs. Para Effects : The 2'-propoxy isomer likely exhibits reduced solubility in polar solvents due to steric effects disrupting molecular packing.

- Isopropoxy vs. Propoxy : The branched isopropoxy group enhances lipophilicity, favoring membrane permeability in biological systems.

- Acetyl Substitution : The acetyl group increases polarity, improving water solubility but reducing affinity for hydrophobic targets .

Agrochemical Potential

The trifluoromethyl sulfonamido group in mefluidide confers herbicidal activity, suggesting that the dimethylcarbamoyl and propoxy groups in the target compound may similarly interact with plant biochemical pathways .

Pharmacological Relevance

Compounds like N-(4-acetylphenyl)propanamide (CAS 7470-51-1) are often intermediates in drug synthesis. The dimethylcarbamoylmethyl group in the target compound could enhance binding to enzymatic targets, warranting further study .

Preparation Methods

Classical Acetanilide Synthesis

Acetanilide itself is conventionally prepared by acetylation of aniline with acetic anhydride or acetyl chloride under controlled conditions:

- Reagents: Aniline, acetic anhydride, glacial acetic acid, zinc dust (to prevent oxidation).

- Procedure: Aniline is mixed with acetic anhydride and glacial acetic acid in the presence of zinc dust and refluxed under anhydrous conditions for 15-20 minutes. The reaction mixture is then poured into ice-cold water to precipitate crude acetanilide.

- Purification: Crude acetanilide is recrystallized from water or ethanol to obtain pure, colorless plate-shaped crystals with a melting point around 114 °C.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acetylation | Aniline + Acetic anhydride + Glacial acetic acid + Zinc dust, reflux 15-20 min | Crude acetanilide precipitate |

| Recrystallization | Dissolve crude in hot water/ethanol, cool, filter | Pure acetanilide crystals |

Introduction of the 4'-Propoxy Group

The para-propoxy substitution on the aromatic ring is typically introduced via nucleophilic aromatic substitution or by starting from a 4'-propoxyaniline derivative. The general approach involves:

- Starting from 4-propoxyaniline instead of aniline.

- Acetylation of 4-propoxyaniline under similar conditions as above to yield 4'-propoxyacetanilide.

This step ensures the propoxy substituent is in place prior to further functionalization.

Functionalization with N-(Dimethylcarbamoylmethyl) Group

General Synthetic Route

The key functionalization of the acetanilide nitrogen to introduce the N-(dimethylcarbamoylmethyl) group involves:

- Alkylation of the acetanilide nitrogen with a suitable dimethylcarbamoylmethyl halide or equivalent electrophile.

- This step may require base catalysis or specific conditions to achieve selective N-alkylation without affecting other functional groups.

Typical Reaction Conditions

- Reagents: 4'-propoxyacetanilide, dimethylcarbamoylmethyl chloride or bromide, base (e.g., potassium carbonate or sodium hydride), solvent (e.g., dimethylformamide).

- Procedure: The acetanilide derivative is dissolved in an aprotic polar solvent; the base is added to deprotonate the amide nitrogen, followed by slow addition of the alkylating agent. The reaction mixture is stirred under inert atmosphere at controlled temperature until completion.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by recrystallization or chromatography to isolate the target compound.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Acetylation of 4'-propoxyaniline | 4'-Propoxyaniline + Acetic anhydride, reflux | 4'-Propoxyacetanilide |

| 2 | N-Alkylation with dimethylcarbamoylmethyl group | 4'-Propoxyacetanilide + dimethylcarbamoylmethyl halide + base, aprotic solvent | Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- |

Experimental Data and Observations

While direct experimental procedures specific to Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- are limited in open literature, the preparation of the acetanilide core and its derivatives is well documented:

- Acetanilide melting point: ~114 °C (pure crystals).

- Purity: Typically >95% after recrystallization.

- Yield: Variable depending on scale and conditions, often >70% for the acetylation step.

- Solvents for recrystallization: Water and ethanol are preferred due to solubility profiles and safety.

Notes on Purification and Quality Control

- Recrystallization is critical for purity, exploiting solubility differences in hot vs cold solvents.

- Activated charcoal may be used to remove colored impurities.

- Melting point determination is used to assess purity.

- Analytical techniques such as infrared spectroscopy can confirm functional group transformations (e.g., disappearance of amine bands, appearance of amide bands).

- Chromatographic methods may be employed for final purification of the functionalized compound.

Q & A

Basic Question

- NMR Analysis : Use ¹H/¹³C-NMR to confirm substituent positions. For example, the 4'-propoxy group shows distinct δ 1.0–1.5 ppm (triplet, CH₃) and δ 3.5–4.0 ppm (multiplet, OCH₂) .

- X-ray Crystallography : Resolve steric effects or hydrogen-bonding networks, as demonstrated in hydrazide derivatives (e.g., CCDC 2032776) . Discrepancies between NMR and crystallographic data may arise from dynamic effects in solution vs. solid-state packing .

What computational methods are suitable for predicting electronic properties and reactivity?

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict dipole moments, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. Compare with experimental UV-Vis or electrochemical data .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess stability of the dimethylcarbamoyl group under physiological conditions .

How do structural modifications (e.g., fluorination) impact biological activity?

Advanced Question

- Fluorine Substitution : Fluorinated acetanilides (e.g., 4'-fluoro derivatives) exhibit enhanced metabolic stability and binding affinity due to electronegativity and steric effects. Compare IC₅₀ values in kinase inhibition assays .

- Propoxy vs. Methoxy : The longer propoxy chain may increase lipophilicity, improving membrane permeability. Use logP calculations (e.g., XLogP3) to validate .

How should researchers address contradictions in thermodynamic data (e.g., melting points vs. computational predictions)?

Advanced Question

- Case Study : If experimental melting points (e.g., 75–84°C ) deviate from DFT-predicted lattice energies, consider polymorphism or impurities. Perform DSC/TGA to identify phase transitions and purity .

- Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability .

What protocols ensure compound stability during storage and handling?

Basic Question

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carbamoyl group .

- Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 14 days .

How can stereochemical outcomes be controlled during synthesis?

Advanced Question

- Chiral Resolutions : Use enantiopure starting materials (e.g., (S)-1-hydroxy-2-methylpropoxy groups) or employ chiral catalysts (e.g., BINOL-phosphates) to minimize racemization .

- X-ray Powder Diffraction : Confirm stereochemistry in crystalline products, as shown in cyclohexyl-proline derivatives .

What pharmacological targets are plausible based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.